An In-depth Technical Guide to the Structure and Application of Bis-sulfone-PEG4-Acid
An In-depth Technical Guide to the Structure and Application of Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-sulfone-PEG4-Acid, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecule's core components, its mechanism of action in bioconjugation, and protocols for its use, supported by relevant data and visualizations.
Core Structure and Physicochemical Properties
Bis-sulfone-PEG4-Acid is a versatile linker molecule comprised of three key functional components: a bis-sulfone group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This unique combination of reactive moieties allows for the sequential and site-specific conjugation of two different molecules.
The bis-sulfone group serves as a thiol-reactive handle, specifically targeting the sulfhydryl groups of cysteine residues.[3] The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, enhances the aqueous solubility and biocompatibility of the resulting conjugate, while also providing spatial separation between the conjugated molecules.[4] The terminal carboxylic acid enables conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[1][2][3]
A summary of the key physicochemical properties of Bis-sulfone-PEG4-Acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C36H45NO12S2 | [1] |
| Molecular Weight | 747.9 g/mol | [1] |
| CAS Number | 2639395-49-4 | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Condition | -20°C | [1] |
Mechanism of Action in Bioconjugation
The bifunctional nature of Bis-sulfone-PEG4-Acid allows for a two-step conjugation strategy, which is particularly advantageous in the construction of ADCs. This process involves the site-specific attachment of the linker to an antibody, followed by the conjugation of a therapeutic payload.
Thiol-Reactive Conjugation via the Bis-sulfone Group
The bis-sulfone moiety is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols, such as those derived from the reduction of a disulfide bridge on an antibody.[4] This reaction results in the formation of a stable, three-carbon bridge, effectively re-linking the two sulfur atoms.[4] This "disulfide rebridging" approach is beneficial as it helps to maintain the tertiary structure of the antibody, thus preserving its biological activity.[4] The overall workflow for this conjugation is depicted in the diagram below.
Amine-Reactive Conjugation via the Carboxylic Acid Group
The terminal carboxylic acid of the linker can be activated to react with primary amines on a payload molecule, forming a stable amide bond. This reaction is typically mediated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[5] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester. This ester readily reacts with a primary amine to yield the final conjugate.[5]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Bis-sulfone-PEG4-Acid.
Protocol for Antibody Conjugation (Thiol-Reactive)
This protocol is adapted from procedures for similar bis-sulfone linkers and outlines the general steps for conjugating Bis-sulfone-PEG4-Acid to an antibody.[6]
Materials:
-
Antibody (e.g., IgG1)
-
Bis-sulfone-PEG4-Acid
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Desalting columns or other protein purification system
-
Organic Solvent (e.g., DMSO or DMF)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Disulfide Reduction: Add a 10-50 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with reaction buffer. This step is crucial to prevent the reaction of TCEP with the bis-sulfone reagent.
-
Rebridging Reaction:
-
Prepare a stock solution of Bis-sulfone-PEG4-Acid in an organic solvent such as DMSO (e.g., 10 mM).
-
Add a 10-fold molar excess of the Bis-sulfone-PEG4-Acid solution to the reduced and purified antibody.
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
-
Quenching of the Reaction: To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting antibody-linker conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC).
Protocol for Payload Conjugation (Amine-Reactive)
This protocol describes the general procedure for coupling a primary amine-containing payload to the carboxylic acid of the antibody-linker conjugate using EDC/NHS chemistry.[5][7]
Materials:
-
Antibody-linker conjugate
-
Amine-containing payload
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., Tris-HCl or glycine)
-
Purification system (e.g., dialysis or SEC)
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare a stock solution of the amine-containing payload in a suitable solvent.
-
The antibody-linker conjugate should be in the Coupling Buffer.
-
-
Activation of Carboxylic Acid: In a separate reaction, or in a one-pot synthesis, activate the carboxylic acid of the linker. For a one-pot reaction, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the antibody-linker conjugate. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Amine-Containing Payload: Add the amine-containing payload to the activated antibody-linker conjugate solution. A 1.5 to 10-fold molar excess of the payload to the antibody-linker is a common starting point, but this should be optimized. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification of the ADC: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
Data Presentation and Analysis
A critical aspect of ADC development is the characterization of the final conjugate, with the drug-to-antibody ratio (DAR) being a key quality attribute.[8][9] ADCs produced using bis-sulfone linkers have been shown to exhibit superior homogeneity with a well-defined DAR.[4]
Determination of Drug-to-Antibody Ratio (DAR)
Several analytical techniques can be employed to determine the DAR of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the increased hydrophobicity imparted by the drug-linker. This allows for the quantification of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise mass measurement of the intact ADC and its subunits (light and heavy chains after reduction), allowing for the accurate determination of the average DAR and the distribution of drug-loaded species.[8]
The weighted average DAR can be calculated from HIC or LC-MS data using the peak areas of the different species.[8]
Stability of Bis-sulfone Linked Conjugates
Conclusion
Bis-sulfone-PEG4-Acid is a valuable tool for researchers and drug development professionals in the field of bioconjugation. Its heterobifunctional nature, combining a thiol-reactive bis-sulfone group with an amine-reactive carboxylic acid, allows for the controlled and site-specific synthesis of complex bioconjugates. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting molecules. The disulfide rebridging capability of the bis-sulfone moiety contributes to the formation of homogeneous and stable ADCs, a critical factor for their therapeutic efficacy and safety. The experimental protocols provided in this guide offer a foundation for the successful application of Bis-sulfone-PEG4-Acid in the development of next-generation targeted therapeutics.
References
- 1. Bis-sulfone-PEG4-Acid, 2639395-49-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bis-Sulfone-PEG4-Acid - Creative Biolabs [creative-biolabs.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. agilent.com [agilent.com]
- 9. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
